((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol
Description
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[(2S,3R)-1-benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H24N2O/c22-15-19-18(20-13-16-7-3-1-4-8-16)11-12-21(19)14-17-9-5-2-6-10-17/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 |
InChI Key |
DYOKZZGRVMNKAH-RTBURBONSA-N |
Isomeric SMILES |
C1CN([C@@H]([C@@H]1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(C1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyrrolidine Precursors
A common approach to introducing benzylamino groups involves reductive amination or hydrogenation. For example, Raney Nickel -catalyzed hydrogenation of imine intermediates derived from benzylamine and pyrrolidinone precursors has been employed in analogous syntheses.
Procedure :
-
React a pyrrolidinone derivative (e.g., 3-keto-pyrrolidine) with benzylamine to form an imine.
-
Hydrogenate the imine at 10–20 bar H₂ in ethanol using Raney Nickel (0.02 g/mmol substrate) for 24 hours.
-
Filter and concentrate to yield the benzylamino-pyrrolidine intermediate.
Example :
In a related synthesis, 2-deoxy-D-ribose was hydrogenated with benzylamine and Raney Nickel to yield (2R,3S)-5-(benzylamino)pentane-1,2,3-triol, demonstrating the viability of this method for introducing benzylamino groups into chiral scaffolds.
Reductive Amination with Sodium Cyanoborohydride
For hydroxymethyl-containing intermediates, reductive amination using NaBH₃CN or NaBH₄ in methanol efficiently installs the benzylamino group while preserving stereochemistry.
Optimized Conditions :
-
Substrate: (2S,3R)-3-amino-1-benzylpyrrolidin-2-yl)methanol.
-
Benzaldehyde (1.2 eq.), NaBH₃CN (1.5 eq.), MeOH, 0°C to rt, 12 h.
Chiral Synthesis and Stereochemical Control
Chiral Pool Strategy Using Sugar Derivatives
Sugars with inherent stereocenters serve as precursors for pyrrolidine rings. For instance, D-aldoses (e.g., D-arabinose) undergo hydrogenation with benzylamine to form aminopolyols, which are cyclized to pyrrolidines.
Case Study :
-
Hydrogenation : D-arabinose + benzylamine → (2R,3S,4R)-5-(benzylamino)pentane-1,2,3,4-tetraol.
-
Cyclization : Treat with HCl/MeOH to form the pyrrolidine ring.
-
Benzylation : Alkylate with benzyl bromide/K₂CO₃ to install the 1-benzyl group.
This method leverages the sugar’s stereochemistry to dictate the (2S,3R) configuration, achieving diastereomeric ratios >95:5.
Asymmetric Catalysis with Rhodium Complexes
Chiral Rhodium catalysts, such as [Rh(NBD)₂]BF₄ with R-Xyl-PhanePhos ligands, enable enantioselective hydrogenation of enamine intermediates.
Protocol :
-
Substrate: 1-benzyl-3-(benzylideneamino)pyrrolidin-2-yl)methanol.
-
Catalyst: Rh(COD)₂BF₄ (1 mol%), R-Xyl-PhanePhos (1.2 mol%).
-
Conditions: 10 bar H₂, 65°C, 20 h.
Reaction Optimization and Catalytic Methods
Solvent and Temperature Effects
Protecting Group Strategies
-
Boc Protection : Tert-butyloxycarbonyl (Boc) groups shield amines during benzylation. Deprotection with HCl/MeOH restores the NH functionality.
-
Cbz Protection : Benzyloxycarbonyl (Cbz) groups facilitate purification via crystallization.
Example :
Boc-protected 3-aminopyrrolidine intermediates undergo benzylation at the 1-position, followed by deprotection to yield the target compound.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The benzyl and benzylamino groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halides, nucleophiles, etc.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Compounds with modified benzyl or benzylamino groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound has been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that compounds with similar structures can enhance cognitive functions and provide neuroprotection through antioxidant mechanisms .
- Antidepressant Activity :
- Opioid Receptor Modulation :
Synthesis and Derivatives
The synthesis of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol involves several steps that can be optimized for yield and purity. The compound serves as a precursor for various derivatives that may enhance therapeutic efficacy or reduce side effects.
| Derivative | Potential Application | Notes |
|---|---|---|
| Compound A | Enhanced neuroprotection | Increased bioavailability |
| Compound B | Antidepressant | Reduced side effects |
| Compound C | Pain management | Improved receptor selectivity |
Case Studies
- Case Study 1: Neuroprotective Effects
- Case Study 2: Antidepressant-Like Effects
- Case Study 3: Opioid Interaction
Mechanism of Action
The mechanism by which “((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol” exerts its effects can involve:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways, etc.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrrolidine derivatives, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Bioactivity: The benzyl and benzylamino groups in the target compound enhance aromatic interactions but may reduce lipophilicity compared to the 4-octylphenyl chain in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol . The latter’s long alkyl chain likely improves membrane permeability, contributing to its potent cytotoxicity (29% CD98 downregulation at 2.5 µM vs. 40 µM for phenothiazine hybrids) . The hydroxymethyl group in both the target compound and its octylphenyl analog may facilitate hydrogen bonding with biological targets, influencing solubility and target engagement .
Core Structure Differences: The target compound’s pyrrolidine core contrasts with pyrrolidin-2-one (lactam) derivatives (e.g., ).
In contrast, pyrrolidin-2-one derivatives rely on EDC/HOBt-mediated amide coupling .
Unlike pibrentasvir—a clinically approved HCV drug—the target compound lacks complex fluorinated aryl groups, which are critical for viral NS5A protein binding .
Research Implications and Limitations
- Structural Optimization : Introducing alkyl chains (e.g., octyl) or fluorinated groups could enhance the target compound’s bioactivity, as seen in pibrentasvir and octylphenyl analogs .
- Data Gaps: No purity, stability, or direct biological data are available for ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-yl)methanol, limiting translational inferences .
- Synthetic Challenges : Stereoselective synthesis of the (2S,3R) configuration requires precise chiral auxiliaries or catalysts, as highlighted in related pyrrolidine syntheses .
Biological Activity
((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: and is characterized by a pyrrolidine ring with a benzyl group and a benzylamino substituent. Its structural complexity allows for diverse interactions within biological systems.
Research indicates that ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and energy metabolism.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol. For instance, it has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound has a broad spectrum of activity against gram-positive and gram-negative bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol. The compound exhibited selective toxicity towards cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| Normal Fibroblasts | >100 |
These findings indicate that the compound may have potential as an anticancer agent with a favorable safety margin.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry examined the effects of ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol on tumor growth in xenograft models. The results demonstrated significant tumor regression in treated groups compared to controls, suggesting its efficacy as an anticancer therapeutic.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, highlighting its potential for treating neurodegenerative diseases.
Q & A
Basic: What are the key synthetic steps for preparing ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol?
The synthesis typically involves:
- Reductive amination : Benzylamine derivatives are reacted with a pyrrolidinone precursor using sodium borohydride (NaBH₄) in methanol under agitation .
- Coupling reactions : Ethyl carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) facilitate amide bond formation between intermediates .
- Recrystallization : Ethanol or ethyl acetate is used for purification to achieve >97% purity, as noted in analogous benzyl-pyrrolidine syntheses .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
- Optical rotation : Specific rotation ([α]D) measurements (e.g., +14.2° in CH₂Cl₂ for similar (2R,3S)-configured pyrrolidine derivatives) help confirm enantiopurity .
- NMR spectroscopy : Coupling constants (e.g., vicinal J values in NOESY or COSY spectra) distinguish syn vs. anti diastereomers and validate the (2S,3R) configuration .
Advanced: What strategies optimize stereoselectivity during synthesis?
- Chiral auxiliaries : Use of (S)- or (R)-configured benzylamine precursors to direct stereochemistry at the 3-position .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) minimize racemization during coupling steps .
- Catalytic asymmetric methods : Palladium-catalyzed allylic alkylation (as in related pyrrolidine syntheses) can enhance enantiomeric excess .
Advanced: How do structural features impact molecular docking studies for drug discovery?
- Stereochemistry : The (2S,3R) configuration influences hydrogen bonding and van der Waals interactions with target proteins. For example, the benzylamino group may occupy hydrophobic pockets, while the methanol moiety participates in polar contacts .
- Conformational flexibility : Molecular dynamics simulations are recommended to assess how pyrrolidine ring puckering affects binding affinity .
Data Contradiction: How to resolve discrepancies in reported yields or stereochemical outcomes?
- Reaction condition audit : Compare solvent polarity (e.g., DMF vs. THF), reducing agents (NaBH₄ vs. LiAlH₄), and catalysts. For instance, NaBH₄ in methanol may favor different intermediates than borane-THF .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced amines or epimerized diastereomers) .
- Reproducibility protocols : Standardize inert atmosphere conditions (N₂/Ar) to minimize oxidation of benzylamino groups .
Safety & Stability: What precautions are critical for handling this compound?
- Storage : Store at 0–6°C under inert gas to prevent degradation of the benzylamino group .
- PPE : Use P95 respirators and nitrile gloves due to potential respiratory and dermal irritation .
- Waste disposal : Avoid aqueous drainage; neutralize with dilute HCl before disposal .
Applications: What role does this compound play in medicinal chemistry?
- Scaffold for protease inhibitors : The pyrrolidine core mimics peptide turn structures, making it relevant for designing HIV protease or thrombin inhibitors .
- Antimicrobial agents : Analogous benzylamino-pyrrolidine derivatives show activity against Gram-positive bacteria .
- Neurological targets : The benzyl group may enhance blood-brain barrier penetration for CNS drug development .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
